Palbociclib is classified as a small molecule drug and belongs to the class of cyclin-dependent kinase inhibitors. It was first approved by the U.S. Food and Drug Administration in 2015 for use in combination with letrozole for the treatment of advanced breast cancer. The SMCC designation refers to a specific formulation or derivative that enhances its pharmacological properties.
The synthesis of palbociclib-SMCC involves several key steps, typically starting from simpler chemical precursors. One method described in the literature involves the reaction of palbociclib with an anhydride in dimethylformamide at elevated temperatures. Specifically, the process includes:
This method highlights the importance of temperature control and solvent choice in achieving high yields of the desired compound.
The molecular structure of palbociclib consists of a pyrido[2,3-d]pyrimidin-7-one core with various substituents that confer its biological activity. The structure can be represented as follows:
The specific arrangement of atoms within the molecule allows it to selectively inhibit cyclin-dependent kinases, thereby interrupting cell cycle progression in cancer cells.
Palbociclib undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy. Key reactions include:
These reactions are essential for developing new formulations that improve the drug's effectiveness or reduce side effects.
Palbociclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases 4 and 6, which play critical roles in regulating the cell cycle. By inhibiting these kinases, palbociclib prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This mechanism effectively halts the proliferation of cancer cells, allowing for enhanced therapeutic outcomes when combined with other treatments such as aromatase inhibitors .
These properties are crucial for determining appropriate storage conditions and formulation strategies.
Palbociclib-SMCC is primarily utilized in oncology research and clinical settings for:
Palbociclib-SMCC is a synthetic derivative formed by covalently linking the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib (PD 0332991) to the heterobifunctional crosslinker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The molecular weight of the compound is 666.78 g/mol, with the elemental composition C~64.85% H~6.35% N~16.81% O~12.00% . Structurally, Palbociclib's piperazine nitrogen serves as the attachment site for SMCC's N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. The maleimide group of SMCC remains available for subsequent conjugation to sulfhydryl groups (-SH) on antibodies or proteins [8]. This configuration preserves Palbociclib’s core pharmacophore—the pyrido[2,3-d]pyrimidin-7-one scaffold—which is essential for CDK4/6 inhibition (IC~50~ values: 11 nM for CDK4, 16 nM for CDK6) [10]. The SMCC linker incorporates a cyclohexane ring, enhancing rigidity and reducing steric hindrance during bioconjugation compared to linear alkyl chains [8].
Table 1: Structural Properties of Palbociclib-SMCC
Property | Value |
---|---|
Molecular Formula | C~36~H~42~N~8~O~5~ |
Exact Mass | 666.3278 Da |
SMILES | O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5 |
Key Functional Groups | Maleimide (conjugation), Amide (bond) |
Payload Retention | CDK4/6 inhibitory activity |
Bioconjugation of Palbociclib-SMCC to antibodies relies on the chemoselective reactivity of its maleimide group with cysteine thiols. This process typically involves:
Site-specific conjugation is achievable through engineered cysteines or enzymatic tags, minimizing heterogeneity. Unlike cleavable linkers (e.g., Val-Cit-PABC), SMCC’s noncleavable nature requires full antibody internalization and lysosomal degradation to release the payload. Consequently, conjugated Palbociclib derivatives must retain efficacy post-catabolism, often releasing modified metabolites like Palbociclib-N-acetylcysteine [1] [6].
Table 2: Conjugation Efficiency Parameters
Conjugation Condition | Impact on ADC Properties |
---|---|
pH 6.5–7.5 | Optimal maleimide-thiol reactivity |
2–8-fold linker excess | DAR modulation (target: 2–4) |
2-hour reaction, 25°C | High conjugation yield (>80%) |
Cysteine-engineered mAbs | Site-specific conjugation |
The SMCC linker confers high in vitro and in vivo stability to Palbociclib conjugates due to its thioether bond, which resists hydrolysis in circulation. Key stability attributes include:
However, the stability of SMCC conjugates can be compromised in high-glutathione environments (e.g., intracellular compartments) due to thiol exchange. Accelerated stability studies indicate <10% deconjugation after 14 days at 4°C in pH 7.4 buffers, making it suitable for long-term storage [8].
Table 3: Stability Profile of SMCC vs. Conventional Linkers
Stability Parameter | SMCC-Based Conjugates | Cleavable Linkers (e.g., Hydrazone) |
---|---|---|
Plasma half-life (drug release) | >120 hours | 20–48 hours |
Retro-Michael degradation | ≤10% (7 days) | Up to 38% (5 days) |
Lysosomal processing required | Yes | No (extracellular cleavage possible) |
Aggregation propensity | Low | Moderate to high |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: